

Comprehensive Elemental Analysis & Verification Guide: C₅H₄ClN₃O₂S

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)-5-nitropyrimidine

CAS No.: 1421691-20-4

Cat. No.: B3239797

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Focus Compound: **4-Chloro-2-(methylthio)-5-nitropyrimidine** CAS: 1421691-20-4 |
Application: Kinase Inhibitor & Nucleoside Analog Intermediate

Executive Summary & Chemical Identity

Objective: This guide provides a definitive technical framework for the verification of C₅H₄ClN₃O₂S, specifically the pyrimidine intermediate **4-Chloro-2-(methylthio)-5-nitropyrimidine**. This compound is a critical scaffold in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and antiviral nucleosides.

Due to the presence of a labile chlorine atom at the C4 position and a reducible nitro group at C5, this compound is prone to hydrolysis and reduction. Standard purity assessments (HPLC) often fail to detect inorganic salts or solvation issues. Elemental Analysis (EA) serves as the "Gold Standard" for confirming bulk purity and stoichiometry.

Chemical Identity Profile

Property	Specification
IUPAC Name	4-Chloro-2-(methylsulfanyl)-5-nitropyrimidine
Molecular Formula	C ₅ H ₄ ClN ₃ O ₂ S
Molecular Weight	205.62 g/mol
Structural Features	Pyrimidine ring, C4-Chloro (electrophilic), C5-Nitro (electron-withdrawing), C2-Thiomethyl
Critical Impurities	Hydrolysis product (C4-OH), Reduction product (C5-NH ₂), Hydrates

Comparative Elemental Analysis Data

The following data compares the theoretical composition of the high-purity target against common process impurities. This table allows researchers to diagnose specific synthesis failures based on EA deviations.

Table 1: Theoretical vs. Impurity Profile (Weight %)

Element	Target: Pure C ₅ H ₄ ClN ₃ O ₂ S	Impurity A: Hydrolyzed (C4-OH)	Impurity B: Reduced (C5-NH ₂)	Impurity C: Wet Sample (+0.5 H ₂ O)
Carbon (C)	29.20%	32.08% (↑ 2.88%)	34.19% (↑ 4.99%)	27.98% (↓ 1.22%)
Hydrogen (H)	1.96%	2.69% (↑ 0.73%)	3.44% (↑ 1.48%)	2.35% (↑ 0.39%)
Nitrogen (N)	20.43%	22.44% (↑ 2.01%)	23.92% (↑ 3.49%)	19.57% (↓ 0.86%)
Chlorine (Cl)	17.24%	0.00% (Absent)	20.18% (↑ 2.94%)	16.52% (↓ 0.72%)
Sulfur (S)	15.60%	17.13% (↑ 1.53%)	18.25% (↑ 2.65%)	14.94% (↓ 0.66%)

Diagnostic Logic:

- Low Cl / High C: Indicates hydrolysis (Impurity A). The labile Cl is replaced by OH during aqueous workups.
- High N / High H: Indicates reduction of the Nitro group to Amine (Impurity B), often caused by over-vigorous reaction conditions.
- Uniform Drop in C/N/S + High H: Indicates solvation (Impurity C). The sample requires vacuum drying at 40°C.

Experimental Protocol: Validated Analytical Workflow

Expert Insight: The simultaneous determination of Chlorine, Sulfur, and Nitro-group Nitrogen requires specific combustion additives to prevent interference. Standard CHN analysis often fails for this compound because Sulfur can poison the reduction catalysts, and Chlorine requires capture to prevent damage to the detector.

Step-by-Step Methodology

1. Sample Preparation (Critical Step)

- Drying: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours. Reason: Nitro compounds can be hygroscopic; surface moisture distorts %H significantly.
- Weighing: Weigh 2.0–2.5 mg (+/- 0.001 mg) into a Tin (Sn) capsule.
- Additive: Add 5–10 mg of Tungsten Oxide (WO₃) to the capsule.
 - Mechanism: WO₃ acts as a combustion aid and prevents the formation of non-volatile sulfates, ensuring 100% Sulfur recovery [1].

2. Combustion Parameters (CHNS Mode)

- Instrument: Flash 2000 / Elementar vario (or equivalent).
- Furnace Temperature: 1150°C (High temp required for Pyrimidine ring rupture).
- Carrier Gas: Helium (140 mL/min).
- Oxygen Injection: 10 seconds (Excess O₂ required for Nitro group oxidation).

3. Halogen Determination (Schöniger Flask Method)

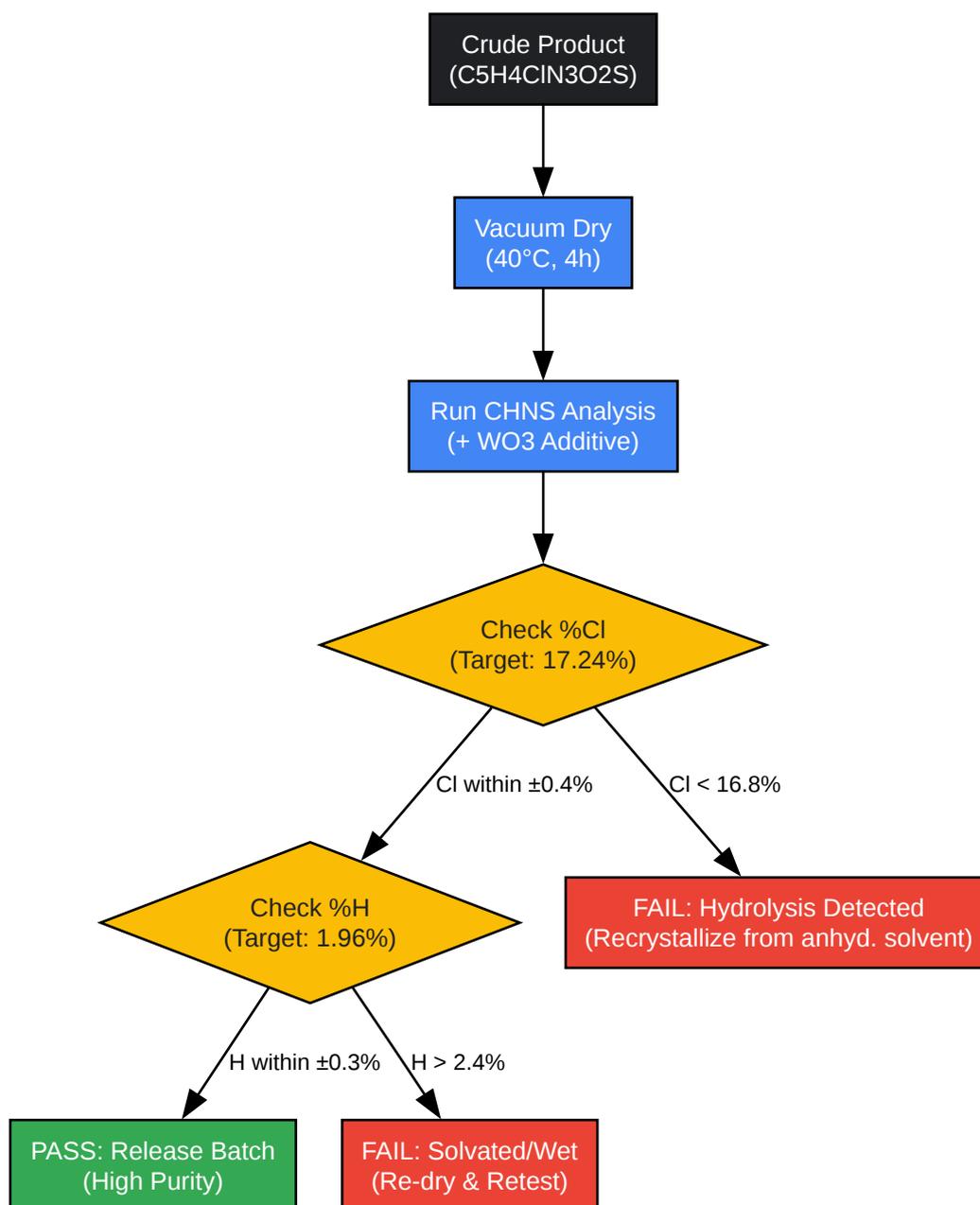
- Note: CHNS analyzers often struggle with quantitative Cl. Wet chemistry is preferred for the Halogen fraction.
- Combust 10 mg sample in oxygen-filled flask with absorbing solution (1M NaOH + H₂O₂).
- Titrate with 0.01M AgNO₃ using potentiometric endpoint detection.

4. Data Validation Criteria

- Acceptance Range: ±0.4% absolute difference from theoretical values.
- Replicates: Minimum of 3 runs. RSD must be <0.2%.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for qualifying a batch of C₅H₄ClN₃O₂S based on Elemental Analysis data.



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Caption: Decision logic for batch release. Deviations in Chlorine suggest chemical degradation, while Hydrogen deviations typically indicate physical solvation issues.

Performance & Stability Implications

Using "Low-Grade" C₅H₄ClN₃O₂S (characterized by >1% deviation in EA) has cascading effects on downstream drug development:

- Kinase Assay Interference: The hydrolyzed impurity (Impurity A) is a phenol analog. In biological assays, phenols can act as PAINS (Pan-Assay Interference Compounds), sequestering metal ions in kinase buffers and producing false positives [2].
- Yield Loss in Nucleophilic Substitution: The C4-Chloro is the active site for adding the amine tail in drugs like Osimertinib. If 10% of the batch is already hydrolyzed (C4-OH), the stoichiometry of the next reaction is thrown off, leading to difficult-to-remove byproducts.
- Shelf-Life Instability: Presence of moisture (Impurity C) accelerates the hydrolysis of the C4-Cl bond. A "wet" batch will degrade into the hydrolyzed impurity within weeks if stored at room temperature.

Recommendation: Only accept batches where %Cl is >17.0% and %H is <2.1%. Store under Argon at -20°C.

References

- Microanalysis of Sulfur and Halogens: Thompson, M. (2008). CHNOS Elemental Analysis Guidelines. Royal Society of Chemistry. [[Link](#)]
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